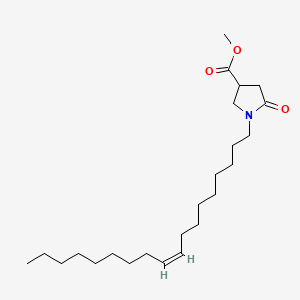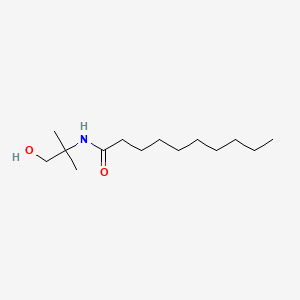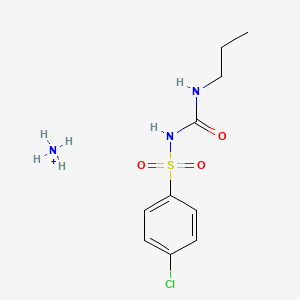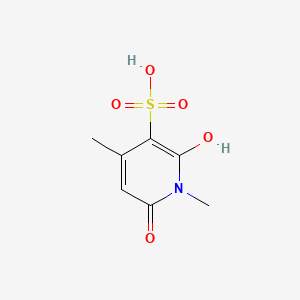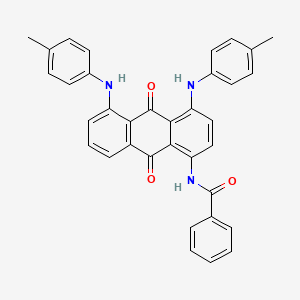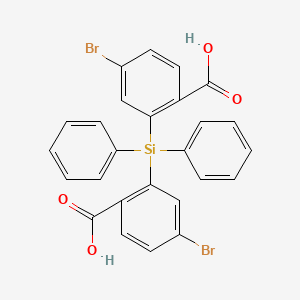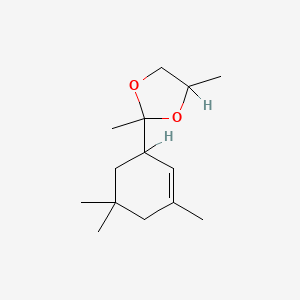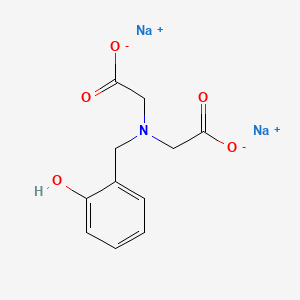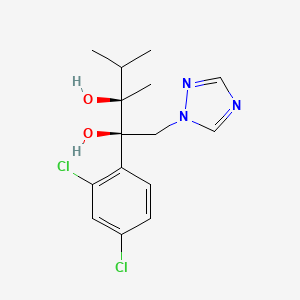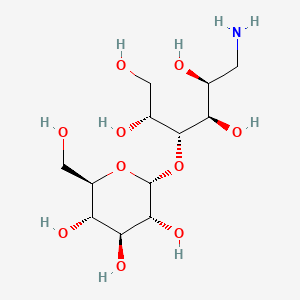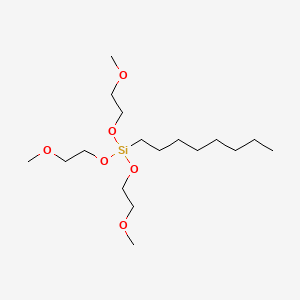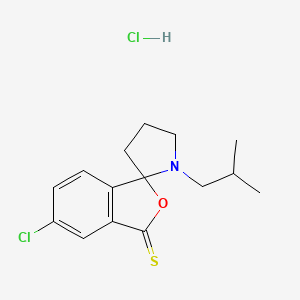
Spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one, 5-chloro-1'-(2-methylpropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring, with additional substituents including a chlorine atom and an isobutyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzo©thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzo©thiophene derivative with a suitable pyrrolidinone precursor under controlled conditions.
Substitution Reactions: Chlorination and alkylation reactions are carried out to introduce the chlorine atom and the isobutyl group, respectively.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo©thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., chlorine gas) and alkylating agents (e.g., alkyl halides) for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and substituents contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one: Without the chlorine and isobutyl substituents.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-: Lacking the isobutyl group.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 1’-(2-methylpropyl)-: Without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isobutyl group in Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride enhances its chemical reactivity and biological activity compared to its analogs. These substituents may improve its binding affinity, solubility, and overall efficacy in various applications.
Propiedades
Número CAS |
83962-51-0 |
|---|---|
Fórmula molecular |
C15H19Cl2NOS |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
6-chloro-1'-(2-methylpropyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrochloride |
InChI |
InChI=1S/C15H18ClNOS.ClH/c1-10(2)9-17-7-3-6-15(17)13-5-4-11(16)8-12(13)14(19)18-15;/h4-5,8,10H,3,6-7,9H2,1-2H3;1H |
Clave InChI |
RULSYIKJVKCSCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


